![molecular formula C24H26N2O3 B13815511 Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester is a complex organic compound belonging to the class of azepinoindoles These compounds are characterized by their unique seven-membered ring structure fused to an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azepino[4,5-b]indole derivatives typically involves the Pictet-Spengler type condensation of tryptamine derivatives with aldehydes or ketones. This reaction is a classic method for assembling indole-annulated heterocyclic structures. For this specific compound, the direct C-H functionalization of 2-alkyl tryptamines is employed, where the non-activated methylene group participates in a seven-membered ring formation with aldehydes .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Azepino[4,5-b]indole-5-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the indole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
Azepino[4,5-b]indole-5-carboxylic acid derivatives have shown promise in several scientific research areas:
Chemistry: These compounds are valuable intermediates in organic synthesis, enabling the construction of complex molecular architectures.
Biology: They exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has highlighted their potential as therapeutic agents, particularly in the development of novel drugs.
Industry: Their unique chemical properties make them useful in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of azepino[4,5-b]indole-5-carboxylic acid derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application. For example, some derivatives may inhibit enzymes involved in cancer cell proliferation, while others may interact with microbial proteins to exert antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azepinoindole derivatives and indole-based molecules. Examples are:
Ngouniensines: These natural products share the azepino[4,5-b]indole skeleton and exhibit similar biological activities.
Ibogaine: Another indole alkaloid with a similar structure, known for its psychoactive properties.
Tabernanthalog: A synthetic analog of ibogaine, developed for its therapeutic potential without hallucinogenic effects.
Uniqueness
Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester stands out due to its specific structural features and the potential for diverse chemical modifications. Its unique seven-membered ring fused to an indole moiety provides a versatile scaffold for developing new compounds with tailored properties .
Eigenschaften
Molekularformel |
C24H26N2O3 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
ethyl 1,1-dimethyl-8-phenylmethoxy-3,6-dihydro-2H-azepino[4,5-b]indole-5-carboxylate |
InChI |
InChI=1S/C24H26N2O3/c1-4-28-23(27)19-13-25-15-24(2,3)21-18-11-10-17(12-20(18)26-22(19)21)29-14-16-8-6-5-7-9-16/h5-13,25-26H,4,14-15H2,1-3H3 |
InChI-Schlüssel |
QXIBLGIBKFQSDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNCC(C2=C1NC3=C2C=CC(=C3)OCC4=CC=CC=C4)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


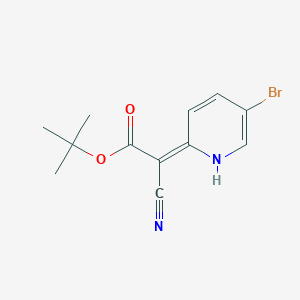
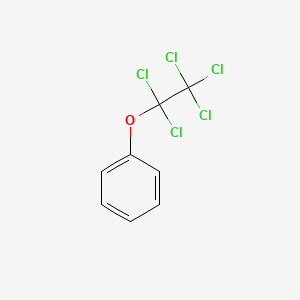
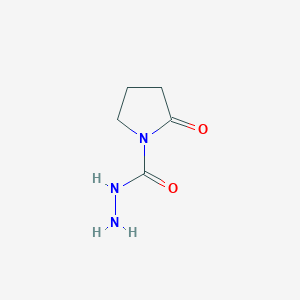
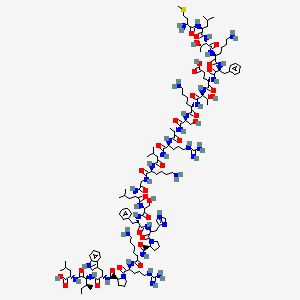


![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
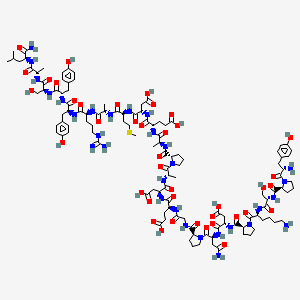
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)

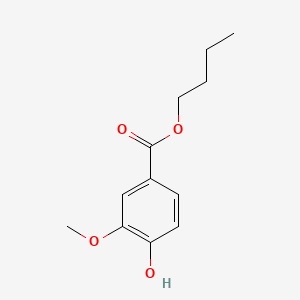

![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
